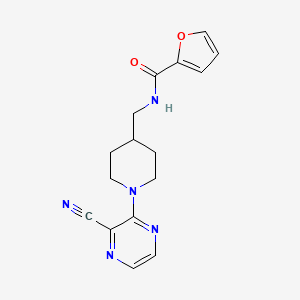

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c17-10-13-15(19-6-5-18-13)21-7-3-12(4-8-21)11-20-16(22)14-2-1-9-23-14/h1-2,5-6,9,12H,3-4,7-8,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGPUCDUPXFBKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CO2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the cyanopyrazine moiety: This step often involves nucleophilic substitution reactions where a pyrazine derivative is reacted with a suitable nucleophile.

Attachment of the furan-2-carboxamide group: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the cyanopyrazine moiety or other parts of the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.

Industrial Applications: The compound might find use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Related Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide and similar compounds:

Key Observations:

Structural Variations: N-((1-(3-cyanopyrazin-2-yl)...): The 3-cyanopyrazine group distinguishes it from other analogs that typically feature phenyl or fluorophenyl substituents. This modification may alter metabolic stability or receptor interactions . Furanylfentanyl: Retains the classic 2-phenylethyl piperidine core but substitutes the N-propionyl group with a furan-2-carboxamide, enhancing µ-opioid receptor binding .

Pharmacological Differences :

- Furanylfentanyl exhibits higher receptor affinity than fentanyl, likely due to the furan ring’s electron-rich structure enhancing ligand-receptor interactions .

- Carfentanil’s extreme potency is attributed to its methyl ester and bulky substituents, which improve lipid solubility and CNS penetration .

The absence of N-((1-(3-cyanopyrazin-2-yl)...) from controlled substance lists suggests it may be a newer or less studied derivative .

Clinical and Illicit Use

- Furanylfentanyl : Associated with overdose deaths due to high potency and rapid onset of action. Detected in illicit drug mixtures marketed as heroin or counterfeit tablets .

- Carfentanil : Primarily used in veterinary medicine; illicit use poses extreme overdose risks due to sub-milligram lethality .

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's unique structural features, including a furan ring and a piperidine moiety, suggest diverse biological activities, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.36 g/mol. The compound's structure can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.36 g/mol |

| CAS Number | 1797726-25-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets related to cancer and infectious diseases. The piperidine ring facilitates binding to various receptors, while the furan and cyanopyrazine components may enhance its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit the growth of BRCA-deficient cancer cells by targeting poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms .

In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents. The IC50 values for related compounds in inhibiting cancer cell proliferation ranged from 10 to 100 nM .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Some derivatives have shown promising activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents . The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Studies

Several case studies highlight the compound's efficacy:

- Xenograft Models : In vivo studies using xenograft models of BRCA-deficient tumors showed that the compound significantly reduced tumor growth compared to controls, demonstrating its potential as a single-agent therapy .

- Antitubercular Screening : A series of cyanopyrazine derivatives were screened for activity against M. tuberculosis, with some showing IC50 values as low as 0.5 μM, indicating strong potential for further development .

Q & A

Q. How can researchers address batch-to-batch variability in compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.